molecular formula C8H5NO4 B2675033 4,5-dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 153356-72-0

4,5-dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2675033
CAS No.: 153356-72-0
M. Wt: 179.131
InChI Key: DJAFPKRFXCOYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes two hydroxyl groups and a dihydroisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of phthalic anhydride with a suitable amine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures. The resulting product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

4,5-dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl groups and the reactive dihydroisoindole core.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can yield dihydroxy derivatives with altered functional groups. Substitution reactions typically result in the formation of substituted isoindole derivatives with various functional groups attached .

Scientific Research Applications

4,5-dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione has been extensively studied for its potential applications in scientific research. Some of the key areas of application include:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has indicated its potential use in the development of new therapeutic agents for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,5-dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4,5-dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione include:

Uniqueness

What sets this compound apart from its similar compounds is the presence of the hydroxyl groups, which confer unique chemical reactivity and biological activity. These hydroxyl groups enable the compound to participate in a wider range of chemical reactions and enhance its potential as a bioactive molecule. Additionally, the specific arrangement of functional groups in this compound may result in distinct interactions with molecular targets, leading to unique biological effects .

Properties

IUPAC Name

4,5-dihydroxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-4-2-1-3-5(6(4)11)8(13)9-7(3)12/h1-2,10-11H,(H,9,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAFPKRFXCOYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)NC2=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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